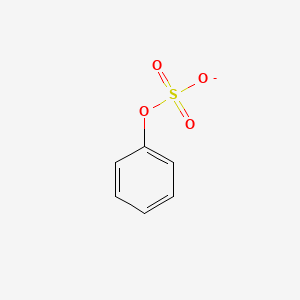

Phenyl sulfate

Übersicht

Beschreibung

Phenyl sulfate is a phenyl sulfate oxoanion resulting from the removal of a proton from the hydrogen sulfate group of phenyl hydrogen sulfate. Major structure at pH 7.3 It is a conjugate base of a phenyl hydrogen sulfate.

Wissenschaftliche Forschungsanwendungen

Impact on Oxidative Stress in Renal Cells

Phenyl sulfate, along with other protein-bound uremic solutes like indoxyl sulfate and p-cresyl sulfate, has been observed to decrease glutathione levels in porcine renal tubular cells. This decrease in antioxidant levels renders the cells more vulnerable to oxidative stress. It's noteworthy that cells treated with phenyl sulfate exhibited a higher rate of cell death when exposed to hydrogen peroxide, highlighting the potential cytotoxic effects of phenyl sulfate under oxidative stress conditions (Edamatsu, Fujieda, & Itoh, 2018).

Role in Mass Spectrometry

Phenyl sulfate derivatives are being explored as negative thermometer ions to evaluate the internal energy distribution of ions produced by electrospray ionization (ESI) in mass spectrometry. This application is particularly relevant in understanding the energy aspects of negative ions in the gas phase, aiding in optimizing mass spectrometry methodologies (Asakawa, 2023).

Microbial Sulfate Reduction in Contaminated Aquifers

Phenyl sulfate is implicated in microbial sulfate reduction processes, which are crucial for the degradation of petroleum hydrocarbons in contaminated aquifers. Techniques like push-pull tests combined with stable sulfur isotope analyses have been utilized to quantify in situ microbial sulfate reduction, demonstrating the environmental significance of phenyl sulfate in bioremediation efforts (Schroth et al., 2001).

Contribution to Albuminuria in Diabetic Kidney Disease

Gut microbiome-derived phenyl sulfate has been linked to albuminuria in diabetic kidney disease. Studies have shown that increased levels of phenyl sulfate contribute to kidney injury by inducing albuminuria and podocyte damage. This highlights the potential of phenyl sulfate as a marker and therapeutic target in managing diabetic kidney disease (Kikuchi et al., 2019).

Interaction with Aromatic Organosulfates in Atmospheric Aerosols

Phenyl sulfate has been identified and quantified in fine particulate matter from various locations, indicating its presence in atmospheric aerosols. Its interaction with other aromatic organosulfates contributes to our understanding of air quality and the chemical processes occurring in the atmosphere (Staudt et al., 2014).

Eigenschaften

IUPAC Name |

phenyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRPMDGLDAWRQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl sulfate | |

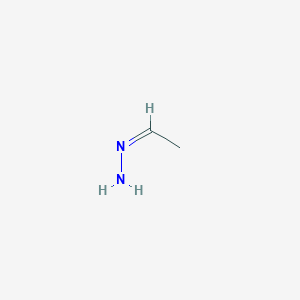

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

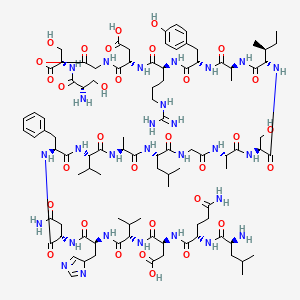

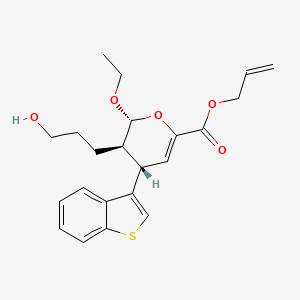

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)

![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)

![N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B1258283.png)

![(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1258286.png)

![(1S,4aS,7S,7aS)-1-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1258287.png)